molecular formula C19H28N2O4 B2808907 1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid CAS No. 2137625-58-0

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid

Cat. No.: B2808907
CAS No.: 2137625-58-0
M. Wt: 348.443
InChI Key: SDPCEEBHHWDXFL-UHFFFAOYSA-N
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Description

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid is a piperidine-based compound featuring a benzyl group at position 1, a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at position 4, and a carboxylic acid group at position 2. This structure makes it a versatile building block in medicinal chemistry, particularly for synthesizing neuroactive agents and protease inhibitors. The Boc group enhances stability during synthetic processes, while the benzyl substituent may influence lipophilicity and membrane permeability .

Properties

IUPAC Name

1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(24)20-14-19(16(22)23)9-11-21(12-10-19)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPCEEBHHWDXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of substituted derivatives.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Compound Name Key Substituents CAS Number Molecular Formula Molecular Weight (g/mol)
1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid Benzyl (C₆H₅CH₂), Boc-protected aminomethyl (NHCH₂Boc) - C₁₉H₂₇N₂O₄ ~353.4 (estimated)
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid Benzyl (C₆H₅CH₂), Boc group at position 1 167263-11-8 C₁₈H₂₅NO₄ 319.4
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid Phenyl (C₆H₅) at position 4, carboxylic acid at position 2 261777-31-5 C₁₇H₂₃NO₄ 305.37
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid Boc-protected amino group directly at position 4 (no benzyl) 252720-31-3 C₁₁H₂₀N₂O₄ 244.29
1-Boc-4-Methylpiperidine-4-carboxylic acid Methyl (CH₃) at position 4 1346599-08-3 C₁₂H₂₁NO₄ 243.31
1-(tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid 4-Chlorobenzyl (ClC₆H₄CH₂) at position 4 170284-71-6 C₁₈H₂₄ClNO₄ 353.85
Key Observations:
  • Positional Isomerism: The placement of the carboxylic acid group (e.g., position 2 vs.
  • Substituent Effects: Benzyl vs. Chlorobenzyl: The electron-withdrawing Cl substituent increases polarity and may enhance binding to hydrophobic pockets in enzymes .

Physicochemical Properties

Property Target Compound 4-Benzyl-1-Boc Derivative 4-Phenyl-2-carboxylic Acid 4-Boc-Amino Derivative
Molecular Weight ~353.4 319.4 305.37 244.29
LogP (Estimated) ~3.2 2.8 2.5 1.1
Aqueous Solubility Low Low Moderate High
Melting Point Not Reported Not Reported Not Reported 180–185°C
Key Observations:
  • The Boc group and benzyl substituent collectively increase logP, suggesting higher lipid solubility for the target compound compared to analogs without these groups .
  • The 4-Boc-amino derivative (CAS 252720-31-3) exhibits higher aqueous solubility due to the absence of a benzyl group and the presence of a polar amino group .

Biological Activity

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid, commonly referred to as Boc-amino-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H26N2O4
  • Molecular Weight: 334.41 g/mol
  • Structure: The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) amino group, which is crucial for its biological activity.

Pharmacological Activities

  • Muscarinic Receptor Interaction:
    • The compound has been studied for its interaction with muscarinic receptors, particularly M3 receptors. These receptors are implicated in various physiological functions, including smooth muscle contraction and glandular secretion. The activity at these receptors suggests potential applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Antagonistic Properties:
    • Research indicates that derivatives of piperidine compounds exhibit antagonistic properties against muscarinic receptors. This antagonism can lead to therapeutic effects in conditions characterized by excessive cholinergic activity .
  • Potential Anti-Cancer Activity:
    • Some studies have explored the use of piperidine derivatives as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy. Compounds with similar structures have shown promise in selectively inhibiting HDAC isoforms, thereby affecting cancer cell proliferation and apoptosis .

The biological activity of 1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid can be attributed to several mechanisms:

  • Receptor Binding Affinity: The compound's structure allows it to effectively bind to specific receptor sites, influencing downstream signaling pathways.
  • Inhibition of Enzymatic Activity: By acting as an inhibitor of HDACs, the compound may alter gene expression patterns associated with tumorigenesis .

Case Study 1: Muscarinic M3 Receptor Antagonism

A study evaluated the efficacy of various piperidine derivatives on M3 receptor activity. The findings indicated that compounds closely related to 1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid exhibited significant antagonistic effects, which could be beneficial in managing respiratory conditions .

Case Study 2: HDAC Inhibition

Research involving structural analogs of the compound demonstrated varying degrees of HDAC inhibition. Compounds with modifications similar to those found in 1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid showed IC50 values ranging from 14 to 67 nM against specific HDAC isoforms, indicating strong potential for therapeutic applications in oncology .

Summary Table of Biological Activities

Activity TypeTarget Receptor/EnzymeEffectReference
Muscarinic AntagonismM3 ReceptorBronchodilation
HDAC InhibitionHDAC IsoformsAnti-cancer properties
Smooth Muscle RelaxationVariousRelief from spasms

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